4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the triazole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, can occur . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular formula is c9h9cln4o, and it has an average mass of 224647 Da . These properties could potentially influence the compound’s bioavailability.
Result of Action
It’s worth noting that certain indole derivatives have shown cytotoxicity against selected human cancer cell lines . This suggests that 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The specific enzymes, proteins, and other biomolecules that 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol interacts with are yet to be identified.
Cellular Effects
It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Chemistry: 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique properties.
Biology: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine: In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes makes it a promising candidate for drug development .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new products with improved efficacy and safety profiles .
Comparison with Similar Compounds
- 4-amino-5-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol
Comparison: Compared to its analogs, 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances the compound’s lipophilicity, allowing it to better penetrate cell membranes. Additionally, the presence of the thiol group provides opportunities for further functionalization, making it a versatile building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
4-amino-3-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQSDHGSAZIEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146618 | |
Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-15-5 | |
Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93073-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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